

Synthesis of (Ethoxymethoxy)cyclododecane from cyclododecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

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Synthesis of (Ethoxymethoxy)cyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **(ethoxymethoxy)cyclododecane**, a valuable fragrance ingredient, from cyclododecanol. The document details the chemical transformation, experimental protocols, and physicochemical properties of the resulting acetal. The synthesis involves the acid-catalyzed reaction of cyclododecanol with formaldehyde diethyl acetal, offering an efficient route to this compound, also known in the industry as Boisambrene forte. This guide is intended to serve as a practical resource for researchers in organic synthesis and professionals in the fragrance and chemical industries.

Introduction

(Ethoxymethoxy)cyclododecane is a synthetic fragrance compound prized for its woody and amber-like scent profile.^[1] It is utilized in the formulation of various cosmetic and perfume products. The synthesis of this molecule, an ethoxymethyl ether of cyclododecanol, is a key process for its commercial production. This guide focuses on a specific and efficient method for its preparation starting from the readily available cyclododecanol. The core of this synthesis is

the protection of the alcohol functional group as an acetal, a common strategy in organic chemistry to mask the reactivity of hydroxyl groups.

Reaction Scheme and Mechanism

The synthesis of **(ethoxymethoxy)cyclododecane** from cyclododecanol proceeds via an acid-catalyzed reaction with formaldehyde diethyl acetal. This reaction is an example of a transacetalization.

Reaction:

Cyclododecanol + Formaldehyde Diethyl Acetal \rightleftharpoons **(Ethoxymethoxy)cyclododecane** + Ethanol

The mechanism involves the protonation of one of the ethoxy groups of formaldehyde diethyl acetal by an acid catalyst, leading to its departure as ethanol and the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of cyclododecanol then attacks this electrophilic species. Subsequent deprotonation of the resulting intermediate yields the final product, **(ethoxymethoxy)cyclododecane**. The reaction is driven to completion by removing the ethanol byproduct, typically through distillation.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of formaldehyde ethyl cyclododecyl acetal, which is synonymous with **(ethoxymethoxy)cyclododecane**.

Materials:

- Cyclododecanol
- Formaldehyde diethyl acetal
- Acidic catalyst (e.g., bleaching earth catalyst KP 10, ion-exchange resin)
- Inert solvent (optional, as excess formaldehyde diethyl acetal can serve as the solvent)

Procedure:

- A mixture of cyclododecanol (1.0 molar equivalent) and a significant molar excess of formaldehyde diethyl acetal (e.g., 5 molar equivalents) is prepared in a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus (e.g., a Vigreux column).
- An acidic catalyst (e.g., 15 g of KP 10 bleaching earth per 0.5 mol of cyclododecanol) is added to the mixture.
- The reaction mixture is heated to boiling with continuous stirring.
- The ethanol formed during the reaction is continuously removed by distillation, along with some of the excess formaldehyde diethyl acetal, to drive the equilibrium towards the product.
- The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of cyclododecanol.
- Upon completion of the reaction (typically within 3-5 hours), the mixture is cooled to room temperature.
- The solid catalyst is removed by filtration.
- The excess formaldehyde diethyl acetal is removed from the filtrate by distillation under reduced pressure.
- The crude product is then purified by fractional distillation to yield pure **(ethoxymethoxy)cyclododecane**.

Data Presentation

Physicochemical Properties of (Ethoxymethoxy)cyclododecane

Property	Value	Reference
CAS Number	58567-11-6	[2][3][4]
Molecular Formula	C15H30O2	[2][3][4]
Molecular Weight	242.40 g/mol	[2][3][5]
Appearance	Colorless liquid	[6]
Odor	Woody, Amber, Cedar	[2][6]
Boiling Point	287.3 °C at 760 mmHg	[4]
Density	0.928 - 0.940 g/cm ³ at 20°C	[6]
Refractive Index	1.465 - 1.469 at 20°C	[6]
Flash Point	>100 °C	[6]

Reaction Data

Parameter	Value	Reference
Reactants	Cyclododecanol, Formaldehyde diethyl acetal	[7]
Catalyst	Acidic catalyst (e.g., bleaching earth, ion-exchange resin)	[7]
Reaction Time	3 - 5 hours	[7]
Yield	up to 82%	[7]

Predicted Spectroscopic Data

While experimental spectra for **(ethoxymethoxy)cyclododecane** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

Spectroscopy	Predicted Chemical Shifts / Absorption Bands
¹ H NMR	* ~4.6 ppm (s, 2H): O-CH ₂ -O protons of the ethoxymethyl group.
* ~3.6 ppm (q, 2H): O-CH ₂ -CH ₃ protons of the ethoxy group.	
* ~3.5 ppm (m, 1H): CH-O proton on the cyclododecane ring.	
* ~1.2-1.6 ppm (m, 22H): CH ₂ protons of the cyclododecane ring.	
* ~1.2 ppm (t, 3H): O-CH ₂ -CH ₃ protons of the ethoxy group.	
¹³ C NMR	* ~95 ppm: O-CH ₂ -O carbon of the ethoxymethyl group.
* ~80 ppm: CH-O carbon of the cyclododecane ring.	
* ~65 ppm: O-CH ₂ -CH ₃ carbon of the ethoxy group.	
* ~20-30 ppm: CH ₂ carbons of the cyclododecane ring.	
* ~15 ppm: O-CH ₂ -CH ₃ carbon of the ethoxy group.	
IR Spectroscopy	* 2950-2850 cm ⁻¹ : C-H stretching of alkane groups.
* 1150-1050 cm ⁻¹ : Strong C-O stretching bands characteristic of the acetal group.	
Mass Spectrometry	* The molecular ion peak (m/z = 242.4) may be observed.
* Fragmentation is expected to involve the cleavage of the ethoxymethyl group and	

fragmentation of the cyclododecane ring.

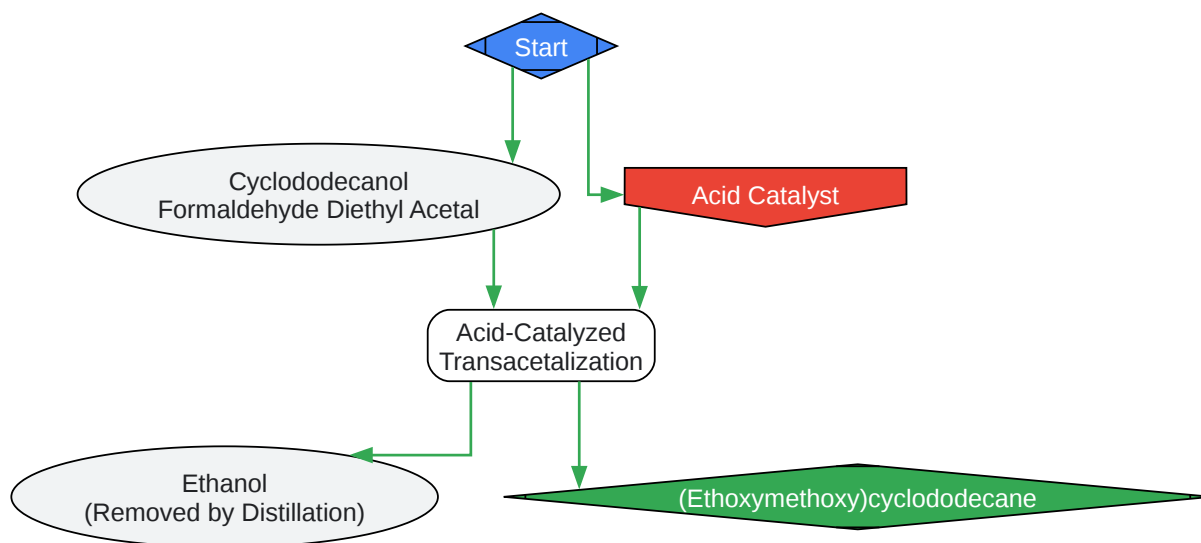
Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of **(ethoxymethoxy)cyclododecane**.



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Caption: Experimental workflow for the synthesis of **(ethoxymethoxy)cyclododecane**.



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Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The synthesis of **(ethoxymethoxy)cyclododecane** from cyclododecanol via an acid-catalyzed reaction with formaldehyde diethyl acetal is an effective and high-yielding method. This technical guide provides the necessary details for the replication of this synthesis, including a step-by-step experimental protocol and a summary of the key quantitative data. The provided workflow diagrams offer a clear visual representation of the process. This information is intended to be a valuable asset for chemists and researchers working in the field of organic synthesis and fragrance chemistry.

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